molecular formula C21H18F3N3O3 B15004541 2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide

2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide

Cat. No.: B15004541
M. Wt: 417.4 g/mol
InChI Key: QFOCXUHMQGMIGU-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide is a complex organic compound that features a benzoxazole ring, an indole moiety, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the indole moiety, and the addition of the trifluoromethoxy group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-{2-[2-methyl-5-(methoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide
  • 2-methyl-N-{2-[2-methyl-5-(fluoro)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide

Uniqueness

The presence of the trifluoromethoxy group in 2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide distinguishes it from similar compounds. This group can significantly influence the compound’s electronic properties, biological activity, and pharmacokinetic profile, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C21H18F3N3O3

Molecular Weight

417.4 g/mol

IUPAC Name

2-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-1,3-benzoxazole-7-carboxamide

InChI

InChI=1S/C21H18F3N3O3/c1-11-14(16-10-13(30-21(22,23)24)6-7-17(16)26-11)8-9-25-20(28)15-4-3-5-18-19(15)29-12(2)27-18/h3-7,10,26H,8-9H2,1-2H3,(H,25,28)

InChI Key

QFOCXUHMQGMIGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=C4C(=CC=C3)N=C(O4)C

Origin of Product

United States

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